2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
This compound is a triazolopyrimidinone derivative featuring a 4-chlorobenzylsulfanyl group at position 2 and a methyl group at position 3. It has been synthesized as part of a broader effort to develop bioactive molecules targeting infectious diseases and cancer. Notably, it was prepared in high yield (93%) via coupling reactions involving a piperidine intermediate and 3,4,5-trimethoxybenzamide, as reported in a study on COVID-19 therapeutic candidates . Its structure was confirmed by HRMS and NMR, with a molecular formula of C₂₈H₃₁ClFN₆O₄S and a molecular weight of 589.2009 g/mol .
Properties
CAS No. |
56347-20-7 |
|---|---|
Molecular Formula |
C13H11ClN4OS |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H11ClN4OS/c1-8-6-11(19)18-12(15-8)16-13(17-18)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,17) |
InChI Key |
SLZAEQKODIKXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl |
solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolopyrimidinone Core
The triazolopyrimidinone scaffold is synthesized via cyclocondensation of 3-amino-1,2,4-triazole and ethyl acetoacetate in refluxing toluene with -toluenesulfonic acid as a catalyst. The reaction proceeds via enamine formation, followed by intramolecular cyclization:
Key Parameters
Chlorination at the 7-Position
The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride () under reflux. This step converts the triazolopyrimidinone into a more reactive intermediate for subsequent substitutions:
Optimization Insights
Thioether Formation via Nucleophilic Substitution
The chlorinated intermediate undergoes nucleophilic substitution with 4-chlorobenzyl mercaptan () in the presence of a base (e.g., ). The reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF):
Critical Factors
-
Base : Potassium carbonate ()
-
Temperature : 80–100°C
-
Yield : 70–82%
Alternative Synthetic Strategies
One-Pot Synthesis
Recent patents describe a streamlined one-pot method combining cyclization and chlorination steps, reducing purification intervals. However, yields are marginally lower (65–75%) compared to stepwise approaches.
Solid-Phase Synthesis
Immobilization of the triazole precursor on Wang resin has been explored to facilitate automated synthesis, though scalability remains a challenge.
Reaction Optimization and Troubleshooting
Chlorination Efficiency
Excessive heating during chlorination can lead to decomposition. Maintaining reflux at 110°C for 4 hours balances conversion and stability.
Purification Challenges
The final product often requires column chromatography (silica gel, ethyl acetate/hexane) due to byproducts like disulfides. Recrystallization from ethanol/water mixtures improves purity (>98%).
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar triazolopyrimidine core and axial orientation of the sulfanyl group.
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis substitutes DMF with cheaper solvents like acetonitrile without yield compromise.
Waste Management
Patent highlights methods to recover HCl and gases generated during chlorination, aligning with green chemistry principles.
Applications and Derivatives
The compound’s sulfanyl group enhances binding to viral polymerases, making it a candidate for anti-influenza drug development. Structural analogs with fluorophenyl substituents show improved bioavailability.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Ethyl acetoacetate, -TsOH, toluene | 50–90 | |
| Chlorination | , reflux | >85 | |
| Thioether substitution | 4-Chlorobenzyl mercaptan, , DMF | 70–82 |
Key Spectral Peaks
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibit significant antimicrobial activity. For instance:
- Activity Against Mycobacterium tuberculosis : Certain derivatives have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potential effectiveness in treating tuberculosis .
Anticancer Properties
The compound has also been studied for its anticancer effects:
- Mechanism of Action : Similar compounds have been found to inhibit key enzymes involved in cell division and metabolism in cancerous cells. The presence of sulfur and chlorine atoms may enhance binding affinity to target proteins .
- Cytotoxicity Studies : In vitro studies on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .
Study on Antitubercular Activity
A study evaluated various substituted triazolo-pyrimidine derivatives against Mycobacterium tuberculosis. The findings revealed promising results for certain compounds with structures similar to the target compound, indicating its potential as an antitubercular agent .
Cytotoxicity Assessment
In cytotoxicity assays performed on HEK293 cells, derivatives of the compound were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for potential therapeutic applications .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the triazolo-pyrimidinone core.
- Functionalization at various positions to introduce the sulfanyl group.
The structure-activity relationship indicates that modifications in the chemical structure can lead to enhanced biological activity, particularly against specific pathogens or cancer cell lines .
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs

Key Observations :
- The target compound’s 93% yield is significantly higher than most analogs (e.g., 21% for compound 25 ), suggesting optimized synthetic protocols.
- Substituents at position 2 (e.g., sulfanyl vs. aminomethyl) influence solubility and reactivity. For instance, the 4-chlorobenzylsulfanyl group enhances hydrophobicity compared to morpholinomethyl or piperidinomethyl groups in S2-TP and S3-TP .
Antimicrobial and Antiparasitic Activity
- Copper complexes with HmtpO ligands: Analogous 5-methyltriazolopyrimidinones complexed with Cu(II) or Co(II) showed potent antileishmanial activity (IC₅₀ ~20–24 μM), comparable to glucantime .
- Antimalarial analogs: Derivatives with chlorophenylamino groups (e.g., compound 94) demonstrated inhibitory activity against Plasmodium falciparum .
Corrosion Inhibition
- Analogs like 2-amino-5-methyl-6-pentyl-triazolo[1,5-a]pyrimidin-7-one (e) reduced copper corrosion in chloride environments at 1 mM concentration, attributed to adsorption via nitrogen and sulfur atoms .
Electrochemical Behavior
Studies on S1-TP, S2-TP, and S3-TP revealed that substituents at position 5 (e.g., chloromethyl vs. morpholinomethyl) significantly alter redox potentials. For example:
- S1-TP (chloromethyl group) showed irreversible oxidation peaks at +1.2 V (vs. Ag/AgCl), while S2-TP (piperidinomethyl) exhibited lower oxidative stability .
Structure-Activity Relationships (SAR)
- Position 2: Sulfanyl groups (as in the target compound) improve lipid solubility, whereas aminomethyl groups (e.g., compound 96) enhance hydrogen-bonding capacity .
- Position 5 : Methyl groups confer metabolic stability, while bulkier substituents (e.g., cyclopropyl in compound 21 ) may sterically hinder target binding.
- Position 6 : Alkyl or benzyl groups (e.g., butyl in compound f ) enhance corrosion inhibition but reduce aqueous solubility.
Biological Activity
The compound 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS Number: 898921-67-0) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.77 g/mol. Its structure features a triazole ring fused with a pyrimidine ring, along with a chlorobenzyl and sulfanyl group. These functional groups contribute to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.77 g/mol |
| CAS Number | 898921-67-0 |
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent . It has been shown to exhibit activity against various viruses by acting as an enzyme inhibitor. Notably, it has demonstrated effectiveness against Janus kinases involved in cellular signaling pathways, suggesting a role in modulating immune responses.
In vitro studies indicated that the compound could intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for its antiviral activity, as it may inhibit viral replication by targeting the host's genetic material .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Research indicates that it may have chemopreventive effects against several cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . The following table summarizes some relevant findings:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and cancer cell proliferation.
- DNA Intercalation : It disrupts the normal functioning of DNA, hindering replication and transcription.
- Metal Ion Interaction : Its interaction with metal ions may enhance or modify its biological activity .
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
- Antiviral Studies : In one study, derivatives of the compound were tested for their ability to inhibit viral replication, showing promising results against RNA viruses .
- Cytotoxicity Assessments : The cytotoxic effects were evaluated using different cancer cell lines, revealing that certain structural modifications led to enhanced activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A typical route involves reacting 3-amino-5-benzylthio-1,2,4-triazole with β-keto esters and aldehydes under reflux in ethanol or dichloromethane. Microwave-assisted synthesis (50–80°C, 30–60 min) improves yields by 15–20% compared to conventional heating. Catalytic additives like acetic acid or p-toluenesulfonic acid (5 mol%) enhance cyclization efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer : Use X-ray crystallography (e.g., Bruker SMART CCD diffractometer) to resolve the bicyclic triazolo-pyrimidine core and confirm substituent positions. Complement with / NMR (400 MHz, DMSO-d6) to identify methyl (δ 2.3–2.5 ppm) and sulfanyl groups (δ 3.8–4.1 ppm). IR spectroscopy verifies C=S (1050–1100 cm) and triazole ring vibrations (1500–1600 cm) .
Q. How do solubility and stability profiles influence experimental design in biological assays?
- Methodological Answer : The compound’s moderate lipophilicity (logP ~2.8) limits aqueous solubility. Pre-formulate with DMSO (≤5% v/v) or β-cyclodextrin (10 mM) for in vitro studies. Stability tests (pH 1–9, 37°C) show degradation <10% over 24 hours at pH 7.4, but rapid hydrolysis occurs in acidic conditions (pH <3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Variability in antimicrobial IC values (e.g., 5–50 µM) often arises from substituent positioning. Use molecular docking (AutoDock Vina) to compare binding affinities of 4-chlorobenzyl vs. benzyl analogs. Validate with isothermal titration calorimetry (ITC) to quantify target enzyme interactions. Cross-reference SAR studies to identify critical substituents (e.g., chlorobenzyl enhances kinase inhibition by 30%) .
Q. What strategies mitigate regioselectivity challenges during derivatization of the triazolo-pyrimidine core?
- Methodological Answer : Regioselectivity at C2 vs. C7 positions is controlled by steric and electronic factors. Electrophilic substitution at C2 (activated by sulfanyl group) favors benzylation under basic conditions (KCO, DMF, 60°C). For C7 modifications, employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids (yields >75%) .
Q. How can molecular docking guide the design of analogs with enhanced target specificity?
- Methodological Answer : Dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17) using Glide SP mode. Prioritize analogs with hydrogen bonds to Met793 (ΔG < −8 kcal/mol) and hydrophobic contacts with Leu717. Validate predictions with MD simulations (100 ns, GROMACS) to assess binding stability. Fluorescence quenching assays confirm displacement of ATP analogs (K < 10 µM) .
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in cytotoxicity assays?
- Methodological Answer : Address non-linear dose-response curves (e.g., biphasic effects) using four-parameter logistic regression (GraphPad Prism). Apply principal component analysis (PCA) to distinguish off-target effects. Replicate assays in 3D tumor spheroids to account for microenvironmental variability .
Q. How can researchers validate purity and identity in batches with polymorphic impurities?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify impurities (<0.1%). Use differential scanning calorimetry (DSC) to detect polymorphs (melting point shifts >5°C). Single-crystal XRD (P1 space group, Z = 2) confirms lattice consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

